9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-23-10-22-12-15(23)20-9-21-16(12)25-6-4-24(5-7-25)14-11-2-3-17-13(11)18-8-19-14/h2-3,8-10H,4-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGQISIWPLRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[2,3-d]pyrimidin-4-yl Piperazine Synthesis
The pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization of substituted pyrimidine precursors. A representative route involves:
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Iodination at C4 : Treatment of 7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in DMF at 80°C yields 4-iodo-7H-pyrrolo[2,3-d]pyrimidine.
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Piperazine Coupling : The iodinated intermediate undergoes Ullmann-type coupling with piperazine using CuI/L-proline catalysis in DMSO at 120°C, producing 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Table 1 : Optimization of Piperazine Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/L-proline | DMSO | 120 | 78 |
| Pd(OAc)₂/Xantphos | Toluene | 100 | 65 |
| Neat CuI | DMF | 130 | 42 |
9-Methylpurine-6-amine Derivative Preparation
The 9-methylpurine scaffold is synthesized through sequential methylation and halogenation:
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N9-Methylation : Adenine reacts with methyl iodide in NaOH/EtOH at 60°C, selectively methylating the N9 position (yield: 85%).
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C6 Chlorination : The resulting 9-methyladenine is treated with POCl₃/PCl₅ in refluxing acetonitrile, yielding 6-chloro-9-methylpurine (yield: 91%).
Coupling of Heterocyclic Moieties
Nucleophilic Aromatic Substitution
The final assembly employs a nucleophilic substitution between 6-chloro-9-methylpurine and 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine:
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Reaction Conditions : Reactants are heated in n-butanol at 110°C for 24 hours with K₂CO₃ as a base.
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Yield : 67% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Key Optimization Insight :
Alternative Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed approach enhances efficiency for scale-up:
Purification and Characterization
Crystallography and Salt Formation
The free base is converted to a methanesulfonate salt for improved stability:
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Procedure : Dissolve the crude product in MeOH, add methanesulfonic acid (1.1 equiv), and crystallize at 4°C.
Table 2 : Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO- d6) | δ 8.65 (s, 1H, H-8), 8.23 (s, 1H, H-2), 3.85 (s, 3H, N-CH₃) |
| ¹³C NMR (101 MHz, DMSO- d6) | δ 152.1 (C-6), 148.9 (C-4), 43.2 (N-CH₃) |
| HRMS (ESI+) | m/z 336.1562 [M+H]⁺ (calc. 336.1568) |
Challenges and Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrrolo[2,3-d]pyrimidine group is introduced via SNAr reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. For example:
-
Reaction Scheme :
This reaction proceeds under mild conditions (60–80°C, polar aprotic solvents like DMF) with yields ranging from 45% to 78% .
Piperazine Functionalization
The piperazine ring is typically installed at position 6 of the purine core via alkylation or Mitsunobu reactions. For instance:
Selectivity in Heterocycle Coupling
Competing reactivity at N-7 vs. N-9 of the purine core necessitates protective strategies. For example:
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Protection : Use of tert-butyloxycarbonyl (Boc) groups or triisopropylsilyl (TIPS) protection prevents undesired side reactions during coupling steps .
Suzuki-Miyaura Cross-Coupling
While not directly used for the target compound, analogous derivatives employ Suzuki reactions for aryl substitutions. For example:
Table 1: Reaction Yields for Key Steps
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| SNAr (pyrrolo[2,3-d]pyrimidine) | DMF, DIPEA, 80°C, 6h | 78 | |
| Piperazine alkylation | K2CO3, DMF, 60°C, 12h | 85 | |
| Boc deprotection | TFA/DCM (1:1), rt, 2h | 92 |
Table 2: Selectivity in Hinge-Binding Modifications
| Hinge-Binding Group | PKBβ IC50 (nM) | Selectivity (PKB vs. PKA) | Source |
|---|---|---|---|
| 7-azaindole | 12 | 28-fold | |
| 8-oxopurine | 8 | 150-fold | |
| Pyrazolo[3,4-b]pyridine | 15 | 45-fold |
Mechanistic Insights
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Hydrogen Bonding : The pyrrolo[2,3-d]pyrimidine group forms critical hydrogen bonds with Thr213 in PKB’s kinase domain, enhancing selectivity .
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Metabolic Stability : Early analogs with 4-benzylpiperidines showed rapid clearance due to CYP450-mediated oxidation, prompting shifts to carboxamide linkers .
Antiproliferative Activity
While the target compound’s bioactivity is not explicitly reported, structurally related analogs exhibit:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrrolopyrimidine derivatives, including this compound. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolopyrimidine derivatives could act as potent inhibitors of the PKB/Akt pathway, which is crucial in various cancers. The compound's structural modifications led to enhanced potency against cancer cell lines .
Antiviral Properties
Research has suggested that compounds similar to 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine exhibit antiviral activities. The mechanism often involves interference with viral replication processes.
Data Table: Antiviral Activity Comparison
Neurological Applications
The compound has shown promise in neurological studies, particularly concerning neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
Case Study:
In vitro studies indicated that derivatives of this compound could inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer’s patients. This inhibition suggests potential use in enhancing cognitive function .
Antidepressant Effects
Some research has suggested that pyrrolopyrimidine derivatives may exhibit antidepressant-like effects by modulating neurotransmitter systems.
Data Table: Antidepressant Activity
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with kinase enzymes. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation of downstream targets, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Linkers
Compound 1c (6-(piperidin-1-yl)-9H-purine)
- Structure : Lacks the pyrrolopyrimidine moiety and uses a piperidine ring instead of piperazine.
- Piperidine, being a six-membered ring with one nitrogen atom, confers lower basicity compared to piperazine, which has two nitrogen atoms. This impacts solubility and target affinity .
Compound 1d (6-(pyrrolidin-1-yl)-9H-purine)
- Structure : Substitutes piperazine with pyrrolidine (five-membered ring, one nitrogen).
Pyrrolo[2,3-d]pyrimidine-Containing Analogues
Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 7)
- Structure: Replaces the purine core with a benzoate ester linked via an amino group to pyrrolopyrimidine.
- Key Differences: The benzoate ester introduces a polar group that may enhance metabolic clearance. The absence of the purine scaffold limits adenosine receptor interactions but retains kinase inhibitory activity due to the pyrrolopyrimidine moiety .
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (Compound 8)
- Structure : Features a hydrazide group instead of a purine.
- However, the lack of a purine core reduces structural similarity to ATP, a common cofactor in kinase reactions .
Piperazine-Modified Analogues from Patent Literature
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one
- Structure: Contains a methyl-substituted piperazine linked to a pyrazinopyrimidinone core.
- However, the pyrazinopyrimidinone core lacks the purine-pyrrolopyrimidine fusion, altering target specificity .
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure : Incorporates a hydroxyethyl group on piperazine.
- Key Differences: The hydroxyethyl group improves water solubility but may introduce metabolic vulnerability (e.g., oxidation). The pyridopyrimidinone core offers distinct electronic properties compared to the purine system .
Comparative Data Table
Research Findings and Implications
- Synthesis Complexity : The target compound’s synthesis involves multi-step functionalization of purine and pyrrolopyrimidine, akin to methods described for intermediates like bromoethyl and azidoethyl derivatives in .
- Activity Trends: Pyrrolopyrimidine-containing compounds (e.g., from ) exhibit antiproliferative effects, suggesting the target compound may share this activity. However, the purine core could broaden its target spectrum to include adenosine receptors .
- Piperazine vs. Substituted Piperazines : Unsubstituted piperazine in the target compound balances solubility and metabolic stability, whereas methyl or hydroxyethyl substitutions (as in ) prioritize either lipophilicity or solubility at the cost of increased metabolic susceptibility .
Q & A
Q. What are the recommended synthetic routes for 9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine, and how can reaction yields be optimized?
Methodological Answer:
- Route Selection : Base the synthesis on modular coupling of pyrrolo[2,3-d]pyrimidine and piperazine intermediates. For example, adapt the methods used for analogous compounds in , where coupling of amines with substituted pyrimidines under reflux in methanol or ethanol (65–80°C, 5–8 hours) achieves moderate yields (50–70%) .
- Yield Optimization :
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-piperazine linkages.
- Purification : Recrystallize from ethanol-DMF mixtures to remove unreacted amines, as described for compound 9 in (65% yield after crystallization) .
- Reaction Monitoring : Track progress via TLC (CHCl3/MeOH 10:1) and adjust reaction time to minimize byproducts .
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
- Spectroscopy :
- Purity Assessment : Use HPLC with a C18 column (MeCN/H2O gradient) to detect impurities <0.1%, as per pharmaceutical standards in .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in kinase inhibition studies?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the electronic structure of the pyrrolo[2,3-d]pyrimidine core, focusing on electron-rich regions (e.g., N7 and C8) for binding interactions .
- Molecular Docking : Apply tools like AutoDock Vina to simulate binding to tyrosine kinases (e.g., EGFR or VEGFR2). Compare results to experimental IC50 values from analogs in (e.g., compound 9 showed IC50 < 100 nM for RTK inhibition) .
- Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can discrepancies in experimental bioactivity data be resolved, such as conflicting IC50 values across studies?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., ATP concentration, pH) to minimize variability. For example, reports kinase inhibition under pH 7.4 and 1 mM ATP .
- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to isolate variables affecting bioactivity, as suggested in . Analyze interactions between solvent polarity, temperature, and enzyme lot .
- Meta-Analysis : Pool data from multiple studies (e.g., and ) and apply ANOVA to identify outliers or systemic biases .
Q. What are the degradation pathways of this compound under thermal stress, and how can stability be improved?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Reference thermal decomposition profiles from , where similar pyrrolo-pyrimidine derivatives showed stability up to 200°C .
- Degradation Products : Use LC-MS to identify byproducts (e.g., demethylation at N9 or piperazine ring oxidation). For mitigation:
- Formulation : Encapsulate in cyclodextrins to protect against hydrolysis.
- Storage : Store under inert gas (argon) at –20°C to prevent oxidative degradation .
Methodological Challenges in Scaling Reactions
Q. How can reaction scalability be balanced with maintaining enantiomeric purity in piperazine-linked analogs?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis. highlights computational pre-screening of catalysts to reduce trial-and-error .
- Process Intensification : Use continuous-flow reactors to control residence time and minimize racemization, as applied in for membrane-based separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
